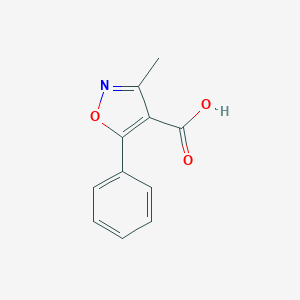






|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:4][N:3]=1>C(O)C>[CH3:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NOC(=C1C(=O)OCC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature, and the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
distilled water (15 ml), potassium hydroxide (1.3 g)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove ethanol
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
|
Type
|
CUSTOM
|
|
Details
|
by liquid separation
|
|
Type
|
WASH
|
|
Details
|
washing with a saturated saline solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
|
Type
|
WASH
|
|
Details
|
a chloroform-methanol elution system
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC(=C1C(=O)O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 mg | |
| YIELD: PERCENTYIELD | 16.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 16.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |